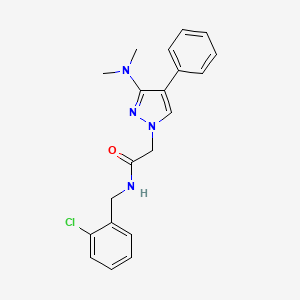![molecular formula C7H13ClN2O2 B2796469 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride CAS No. 2260932-64-5](/img/structure/B2796469.png)
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a chemical compound with the CAS Number: 2260932-64-5 . It has a molecular weight of 192.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data or resources .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Studies
Structural Analysis and Synthesis Improvement : Grassi et al. (2002) conducted structural studies on related compounds, highlighting improvements in synthesis methods. The research emphasized the correlation between structural features and biological properties through X-ray crystal-structure analysis and computational calculations (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Regioselective Synthesis : Farag, Elkholy, and Ali (2008) focused on the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, contributing to the chemical repertoire of spiro compounds and offering insights into their potential applications (Farag, Elkholy, & Ali, 2008).
Spiro Heterocyclization : Silaichev et al. (2013) investigated the spiro heterocyclization of specific pyrrole-diones, leading to the synthesis of 1,7-diazaspiro[4.4]nonane derivatives. This study provides valuable insights into the chemical behavior and potential applications of these spiro compounds (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).
Nucleophilic Ring Opening for Functionalized Derivatives : Santos et al. (2000) explored the nucleophilic ring opening of oxiranylmethyl compounds, leading to the synthesis of functionalized 2-oxaspiro[4.4]nonane derivatives. This work highlights the versatility of spiro compounds in synthesizing bioactive derivatives (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Tautomerism Studies : Šimůnek et al. (2017) investigated the tautomerism of a related diazaspiro[4.4]nonane derivative, providing insights into the compound's structural dynamics in different solvents and the solid state. This study contributes to the understanding of the chemical behavior of spiro compounds (Šimůnek, Panov, Růžičková, & Sedlák, 2017).
Potential Applications
Antimicrobial Agents : Al-Ahmadi (1996) synthesized bispiroheterocyclic systems, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, and evaluated their antimicrobial activities. This study highlights the potential application of spiro compounds in developing new antimicrobial agents (Al-Ahmadi, 1996).
Muscarinic Agonists : Tsukamoto et al. (1995) investigated a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, demonstrating the potential of spiro compounds in therapeutic applications related to the muscarinic receptor (Tsukamoto, Nagaoka, Igarashi, Wanibuchi, Hidaka, & Tamura, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .
Eigenschaften
IUPAC Name |
4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDATRFESPHHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNC2)OC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)



![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)



![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
